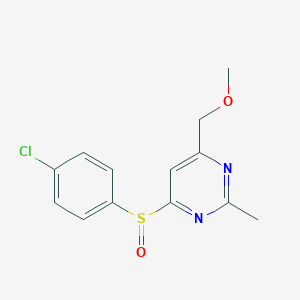
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine
Overview
Description
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine: is a chemical compound with the molecular formula C13H13ClN2O2S . It belongs to the class of sulfoxides and is characterized by its chlorine and methoxy functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine . One common synthetic route includes:
Condensation Reaction: : Reacting a suitable pyrimidine derivative with a chlorophenyl sulfinyl compound under controlled conditions.
Methylation: : Introducing the methoxymethyl group through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Purification: : Purifying the final product through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine: can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfinyl group to a sulfonyl group.
Reduction: : Reduction of the sulfinyl group to a sulfide.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols under suitable conditions.
Major Products Formed
Oxidation: : Formation of 4-(4-Chlorophenyl)sulfonyl-6-(methoxymethyl)-2-methylpyrimidine .
Reduction: : Production of 4-(4-Chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine .
Substitution: : Generation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine: can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)sulfonyl-6-(methoxymethyl)-2-methylpyrimidine: : Differing in the oxidation state of the sulfinyl group.
4-(4-Chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine: : Differing in the reduction state of the sulfinyl group.
4-(4-Chlorophenyl)-6-(methoxymethyl)-2-methylpyrimidine: : Lacking the sulfinyl group.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-15-11(8-18-2)7-13(16-9)19(17)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJIMOHBRADXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)S(=O)C2=CC=C(C=C2)Cl)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















